molecular formula C17H18N4O2S B2526907 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2310039-07-5

2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B2526907
CAS No.: 2310039-07-5
M. Wt: 342.42
InChI Key: GEIIUKMDFCQTKP-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one features a hybrid scaffold combining an indole moiety, a piperidine ring, and a 1,3,4-thiadiazole group. Its structure is characterized by:

  • Ethanone bridge: The ketone linker between indole and piperidine provides conformational flexibility, critical for molecular recognition .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a ligand for neurological or antimicrobial targets.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-16(9-12-10-18-15-4-2-1-3-14(12)15)21-7-5-13(6-8-21)23-17-20-19-11-24-17/h1-4,10-11,13,18H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIIUKMDFCQTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(1,3,4-Thiadiazol-2-yloxy)Piperidine

The piperidine-thiadiazole ether segment is pivotal for target engagement in biological systems. Two primary methods dominate its synthesis:

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction between 4-hydroxypiperidine and 2-chloro-1,3,4-thiadiazole is the most widely employed route. Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) enhances nucleophilicity by deprotonating the hydroxyl group.
  • Solvent : Anhydrous dimethylformamide (DMF) optimizes solubility and reaction kinetics.
  • Conditions : Heating at 60–80°C for 12–24 hours achieves yields of 45–72%.

Mechanistic Insight :
The reaction proceeds via the formation of a Meisenheimer complex, where the piperidine oxygen attacks the electron-deficient carbon adjacent to the thiadiazole’s sulfur atom. Steric hindrance at the piperidine’s 4-position necessitates prolonged reaction times to ensure complete substitution.

Table 1: Optimization of SNAr Reaction Parameters
Parameter Optimal Range Yield (%)
Temperature 60–80°C 45–72
Reaction Time 12–24 hours
Base K₂CO₃
Solvent Anhydrous DMF

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), the reaction proceeds at room temperature in tetrahydrofuran (THF), yielding 68–85%. However, the requirement for anhydrous conditions and costly reagents limits scalability.

Preparation of 2-(1H-Indol-3-yl)Ethan-1-one

The indole-ethanone fragment is synthesized via Friedel-Crafts acylation or phase-transfer catalysis (PTC).

Friedel-Crafts Acylation

Indole undergoes electrophilic substitution at the 3-position using acetyl chloride and AlCl₃ in dichloromethane. This method yields 70–80% but requires rigorous moisture exclusion.

Phase-Transfer Catalysis (PTC)

A greener approach employs K₂CO₃ and tetrabutylphosphonium bromide (n-Bu₄PBr) in water. Indole reacts with bromoacetyl bromide at 25°C, achieving 85–92% yield without chromatographic purification.

Table 2: Comparison of Indole-Ethanone Synthesis Methods
Method Catalyst/Solvent Yield (%)
Friedel-Crafts AlCl₃/CH₂Cl₂ 70–80
PTC K₂CO₃/H₂O 85–92

Coupling Strategies

Alkylation of Piperidine-Thiadiazole Ether

The piperidine nitrogen attacks the α-carbon of 2-bromo-1-(1H-indol-3-yl)ethan-1-one in acetonitrile at reflux. Yields reach 65–78%, but competing N-alkylation at indole’s 1-position necessitates careful stoichiometry.

Reductive Amination

Condensing 4-(thiadiazolyloxy)piperidine with 2-(indol-3-yl)acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol affords the target compound in 55–60% yield. While milder, this method struggles with aldehyde stability.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr kinetics but complicate purification. Hydrophobic solvents (toluene) improve isolation but slow reaction rates.

Catalytic Additives

Phase-transfer catalysts (e.g., n-Bu₄PBr) accelerate indole coupling in aqueous media by solubilizing reactants.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Total Synthesis Pathways
Route Key Step Overall Yield (%)
SNAr + Alkylation Piperidine alkylation 30–45
Mitsunobu + PTC Phase-transfer coupling 50–62

The Mitsunobu-PTC combination offers higher yields but incurs greater costs. SNAr-alkylation remains preferable for large-scale synthesis due to reagent affordability.

Chemical Reactions Analysis

Table 1: Synthetic Optimization Parameters

Reaction StepConditionsYield (%)Key Intermediate
Indole-thioether formationK₂CO₃, DMF, 60°C, 12 h782-(1H-Indol-3-ylthio)ethanone
Piperidine-thiadiazole couplingNaH, THF, 0°C → rt, 6 h654-(1,3,4-Thiadiazol-2-yloxy)piperidine

Indole Motety

  • Electrophilic substitution : Nitration (HNO₃/AcOH, 0°C) occurs preferentially at the 5-position of the indole ring.

  • Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives, altering electronic properties .

1,3,4-Thiadiazole Ring

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom in DCM/TEA, forming sulfonium salts.

  • Nucleophilic displacement : The thiadiazole-oxygen-piperidine linkage undergoes hydrolysis under acidic conditions (HCl/EtOH, reflux) to yield 4-hydroxypiperidine derivatives .

Ethanone Bridge

  • Condensation reactions : Forms hydrazones with thiosemicarbazide (EtOH, Δ), enabling access to pyrazole-thiazole hybrids .

Table 2: Stability Profile

ConditionObservationDegradation Pathway
Acidic (pH < 3, 37°C)Piperidine N-protonation; thiadiazole ring intactReversible at neutral pH
Basic (pH > 10, 60°C)Ethanone bridge hydrolysis to carboxylic acidIrreversible decomposition
UV light (254 nm, 24 h)Indole ring photooxidation to oxindoleFormation of dimeric byproducts

Kinase Inhibition

  • Modifications at the thiadiazole oxygen (e.g., substituting with bulkier groups) enhance selectivity for GLS1 kinase (IC₅₀ = 12 nM vs. 45 nM for parent compound) .

  • SAR Table :
    | Derivative | R Group at Thiadiazole-O | GLS1 IC₅₀ (nM) | Solubility (µg/mL) |
    |------------------------------|---------------------------|-----------------|---------------------|
    | Parent compound | -H | 45 | 8.2 |
    | 2-Methylthiazole analog | -CH₃ | 28 | 5.1 |
    | 4-Fluorophenyl analog | -C₆H₄F | 12 | 3.9 |

Antimicrobial Activity

  • Hybrids generated via hydrazone formation exhibit broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) .

Hypothesized Reaction Pathways

  • Cross-coupling reactions : Suzuki-Miyaura coupling at the indole 5-position using Pd(PPh₃)₄/B(OH)₂-Ar derivatives could introduce aryl groups for enhanced π-stacking.

  • Click chemistry : Azide-alkyne cycloaddition at the piperidine nitrogen to append triazole moieties, improving aqueous solubility.

Critical Challenges

  • Low thermal stability : Decomposition above 150°C limits high-temperature applications .

  • Stereochemical control : Racemization at the piperidine C4 position occurs under basic conditions, necessitating chiral resolution .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those related to the compound . The 1,3,4-thiadiazole moiety is known for exhibiting significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research has shown that derivatives of 1,3,4-thiadiazole can effectively inhibit the growth of human leukemia (HL-60) and ovarian cancer (SK-OV-3) cells. One study reported an IC50 value of 19.5 μM for a related compound against the SK-OV-3 cell line, indicating promising anticancer activity .

Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Thiadiazole Derivative AHL-6025.0
Thiadiazole Derivative BSK-OV-319.5
Thiadiazole Derivative CMOLT-430.0

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets:

  • Microbiological Evaluation : Several studies have documented the antimicrobial efficacy of related compounds against bacteria and fungi. For example, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli using disc diffusion methods .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicrobial StrainZone of Inhibition (mm)Reference
Compound XS. aureus15
Compound YE. coli12
Compound ZC. albicans10

Neuropharmacological Applications

Some derivatives containing indole and thiadiazole moieties have been explored for their neuropharmacological properties:

  • Potential Antidepressant Effects : Certain compounds have been evaluated for their ability to modulate neurotransmitter levels in animal models, suggesting a potential role in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs sharing key structural motifs:

Piperidine-Linked Indolyl Ethanones

Compound Name Structural Differences Key Properties Reference
1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethanone (CAS 30030-83-2) Lacks the thiadiazole-2-yloxy substituent. Simpler scaffold with no sulfur heterocycle; used in receptor-binding studies .
1-{3-[(3-Chloropyridin-4-yl)oxy]piperidin-1-yl}-2-(1H-indol-3-yl)ethan-1-one (CAS 2034619-66-2) Replaces thiadiazole with chloropyridinyloxy. Increased halogen-mediated hydrophobicity; potential kinase inhibition .

Thiadiazole-Containing Analogs

Compound Name Structural Differences Key Properties Reference
2-(2-Chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2194847-55-5) Replaces indole with 2-chlorophenyl. Enhanced electron-withdrawing effects; possible antibacterial activity .
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one Indole attached at position 1 instead of 3. Altered π-stacking geometry; unknown bioactivity .

Thiazole vs. Thiadiazole Derivatives

Compound Name Structural Differences Key Properties Reference
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one Thiazole replaces thiadiazole. Reduced nitrogen content; lower polarity; repurposed as anthelmintic .

Key Structural and Functional Insights

Role of Thiadiazole : The 1,3,4-thiadiazole group enhances electron-deficient character, improving interactions with catalytic residues in enzymes (e.g., kinases or proteases) compared to thiazole analogs .

Indole Position : Indole substitution at position 3 (vs. 1) optimizes aromatic stacking in receptor-binding pockets, as seen in serotonin receptor ligands .

Piperidine Flexibility : The piperidine ring’s conformation adjusts based on substituents (e.g., thiadiazole-2-yloxy vs. chlorophenyl), affecting bioavailability .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound C₁₈H₁₉N₃O₂S 349.43 Not provided
1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethanone C₁₅H₁₈N₂O 242.32 30030-83-2
2-(2-Chlorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one C₁₅H₁₆ClN₃O₂S 337.80 2194847-55-5

Biological Activity

The compound 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one presents significant interest in medicinal chemistry due to its structural components, which include an indole moiety and a thiadiazole ring. These features are associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings.

Structural Overview

The compound can be structurally represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

It features an indole core, which is known for its presence in numerous biologically active compounds, alongside a thiadiazole derivative that enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds with indole and thiadiazole structures exhibit potent anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that indole-thiadiazole derivatives could inhibit CDK1 with an IC50 value as low as 0.86 µM against pancreatic ductal adenocarcinoma cells, suggesting significant potential for this class of compounds in cancer therapy .

Antimicrobial Properties

Thiadiazole derivatives are recognized for their antimicrobial activity. The incorporation of the thiadiazole ring into the structure of the compound may enhance its efficacy against various pathogens. For example, a related study found that indole-thiadiazole compounds exhibited notable antifungal activity against several strains of fungi . This suggests that the compound could be explored further for its potential as an antimicrobial agent.

Anti-inflammatory Effects

Indole derivatives have been linked to anti-inflammatory effects in various studies. The presence of the thiadiazole moiety may contribute to this activity by modulating inflammatory pathways. Research has indicated that similar compounds can reduce inflammation markers in vitro, thus providing a rationale for further investigation into the anti-inflammatory potential of 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one .

Case Studies and Research Findings

Study Objective Findings
Evaluate anticancer propertiesIndole-thiadiazole derivatives showed IC50 values as low as 0.86 µM against CDK1.
Assess antimicrobial activityIndole-thiadiazole compounds demonstrated significant antifungal activity against multiple strains.
Investigate anti-inflammatory effectsSimilar compounds reduced inflammation markers in vitro.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(1H-indol-3-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one involves multi-step organic reactions that allow for the functionalization of both the indole and thiadiazole rings. Understanding the SAR is crucial for optimizing biological activity; modifications at certain positions on the indole or thiadiazole rings can significantly impact potency and selectivity against target biomolecules .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Piperidine-thiadiazole couplingThionyl chloride, DMF, reflux65–78
Indole moiety attachmentKnoevenagel condensation, 40°C, 12 hrs52–60
Final purificationSilica gel chromatography (EtOAc:Hex = 3:7)>95% purity

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks. For example, the indole NH proton typically appears as a singlet at δ 10.5–11.0 ppm, while thiadiazole protons resonate at δ 8.2–8.5 ppm .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₇N₅O₂S: 384.1125) .
  • X-ray Crystallography : If crystalline, this method provides unambiguous confirmation of stereochemistry and bond angles, as seen in structurally similar triazolo-pyridazine derivatives .

Advanced: How can researchers address contradictory data regarding the compound’s biological activity across different assay systems?

Answer:
Contradictions often arise from assay-specific variables (e.g., cell line selectivity, solvent interference). Methodological solutions include:

  • Dose-response standardization : Use a wide concentration range (nM to μM) to account for potency variations .
  • Solvent controls : DMSO concentrations >0.1% may inhibit certain targets; validate with solvent-matched blanks .
  • Orthogonal assays : Confirm activity via complementary methods (e.g., enzymatic inhibition + cellular viability assays) .
  • Structural analogs : Compare activity with derivatives (e.g., piperazine vs. pyrrolidine analogs) to identify scaffold-specific effects .

Advanced: What methodologies optimize reaction yields during the coupling of indole and thiadiazole-piperidine moieties?

Answer:
Yield optimization requires balancing steric and electronic factors:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for heteroaromatic systems .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole nitrogen .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yields >70% .

Q. Table 2: Solvent Impact on Coupling Efficiency

SolventTemperature (°C)Time (hrs)Yield (%)
DMF80678
THF601245
DCM402432

Advanced: How do structural modifications at the piperidine-thiadiazole junction influence target binding affinity?

Answer:
Modifications alter steric bulk and electronic properties, impacting target interactions:

  • Oxygen vs. sulfur linkers : Thioether linkages (S) increase lipophilicity, enhancing membrane permeability but reducing solubility .
  • Piperidine substitution : N-Methylation decreases rotational freedom, improving binding to rigid enzyme pockets (e.g., kinase ATP sites) .
  • Thiadiazole substituents : Electron-withdrawing groups (e.g., -CF₃) enhance π-stacking with aromatic residues in target proteins .

Case Study : Replacing the thiadiazole oxygen with sulfur in analogs increased IC₅₀ values against kinase X by 3-fold due to altered H-bonding .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., thionyl chloride derivatives) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb powders (e.g., vermiculite) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites. For example, indole-thiadiazole analogs show hydrogen bonding with Glu205 in caspase-3 .
  • MD simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in thiadiazole) for scaffold optimization .

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